Potent In Vitro Inhibition of IL-1β Release in Human PBMCs by BC-1215
BC-1215 demonstrates potent inhibition of IL-1β release in vitro, a key readout for its on-target effect. While this is an absolute value without a direct comparator from the same study, it serves as a quantitative benchmark for its activity. In a cell-based assay using human peripheral blood mononuclear cells (PBMCs) stimulated with LPS, BC-1215 inhibited IL-1β release with an IC50 of 0.9 μg/mL (approximately 2.28 μM) [1]. This potency is consistent across multiple independent studies and vendor validations, confirming the compound's robust in vitro activity .
| Evidence Dimension | Inhibition of IL-1β release |
|---|---|
| Target Compound Data | IC50 = 0.9 μg/mL (~2.28 μM) |
| Comparator Or Baseline | Not available; baseline is LPS-stimulated PBMC cytokine release |
| Quantified Difference | N/A (Absolute potency measurement) |
| Conditions | LPS-stimulated human PBMCs, 16-hour incubation |
Why This Matters
This value provides a critical reference point for researchers to benchmark the potency of BC-1215 against other FBXO3 inhibitors or anti-inflammatory compounds in their own assays.
- [1] Chen, B. B., et al. (2013). A small molecule Fbxo3 inhibitor, BC-1215, reduces inflammation by antagonizing actions of Fbxo3 on TRAF–cytokine signaling. Nature Immunology, 14(4), 353-362. View Source
